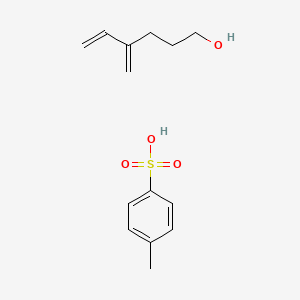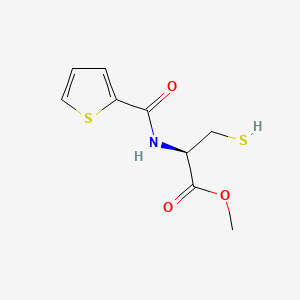![molecular formula C7H8O3 B14618646 (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione CAS No. 59014-44-7](/img/structure/B14618646.png)
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,7S)-4-oxabicyclo[510]octane-3,5-dione is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a rhodium (I) complex as a catalyst, which facilitates the formation of the bicyclic structure through a sequence of reactions . The reaction conditions often include the use of terminal aryl alkynes and a flexible NHC-based pincer ligand, which helps in the efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes can be applied to scale up the production. The use of high-yield catalysts and optimized reaction conditions are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield more oxidized derivatives, while reduction can produce more saturated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved often include the modulation of enzyme activity or receptor signaling, which can result in changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione is unique due to its specific bicyclic structure with an integrated oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
59014-44-7 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione |
InChI |
InChI=1S/C7H8O3/c8-6-2-4-1-5(4)3-7(9)10-6/h4-5H,1-3H2/t4-,5+ |
InChI-Schlüssel |
GBCIXKPVXCTYQY-SYDPRGILSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]1CC(=O)OC(=O)C2 |
Kanonische SMILES |
C1C2C1CC(=O)OC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



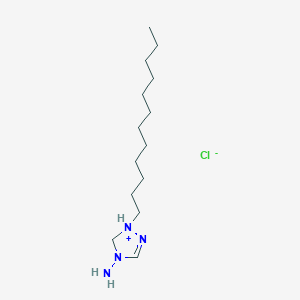
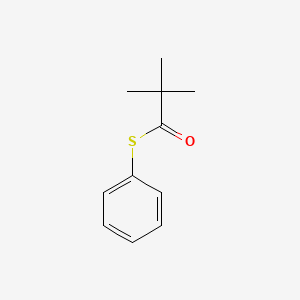

![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)
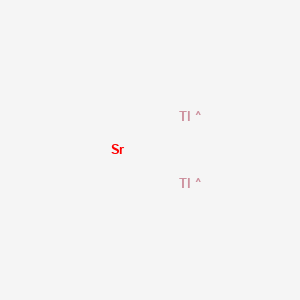
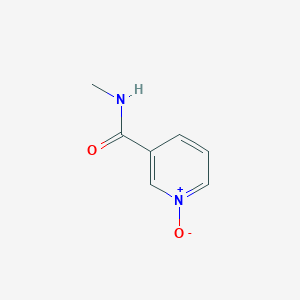
![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
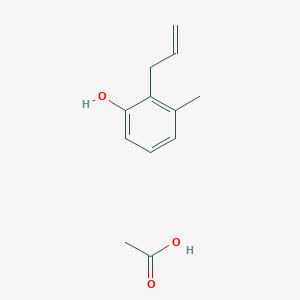
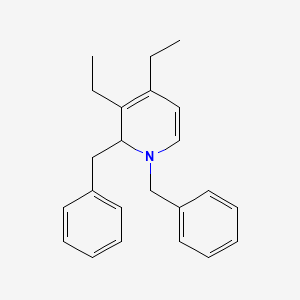
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)

